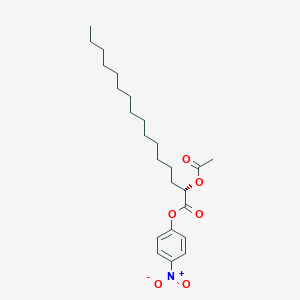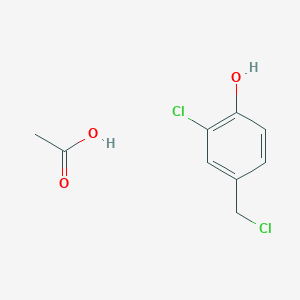
1,2-Ethanediamine, N,N-diethyl-N'-(4-methoxyphenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is an organic compound that belongs to the class of ethylenediamines. This compound is characterized by the presence of two ethyl groups and a 4-methoxyphenyl group attached to the nitrogen atoms of the ethylenediamine backbone. It is used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dichloroethane with diethylamine and 4-methoxyaniline under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves large-scale chemical reactors where the reactants are mixed and heated under controlled temperatures and pressures. The reaction mixture is then purified through distillation and recrystallization to obtain the pure compound.
化学反应分析
Types of Reactions
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, alkylating agents, and other substituents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines.
科学研究应用
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
The mechanism of action of 1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to changes in their activity and function. The pathways involved may include signal transduction, enzyme inhibition, and receptor modulation.
相似化合物的比较
Similar Compounds
1,2-Ethanediamine, N,N-diethyl-: Similar structure but lacks the 4-methoxyphenyl group.
1,2-Ethanediamine, N,N’-diethyl-N,N’-dimethyl-: Contains additional methyl groups on the nitrogen atoms.
Ethylenediamine: The simplest form of ethylenediamine without any additional substituents.
Uniqueness
1,2-Ethanediamine, N,N-diethyl-N’-(4-methoxyphenyl)- is unique due to the presence of the 4-methoxyphenyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, binding affinity, and overall functionality, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
89687-26-3 |
|---|---|
分子式 |
C13H22N2O |
分子量 |
222.33 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(4-methoxyphenyl)ethane-1,2-diamine |
InChI |
InChI=1S/C13H22N2O/c1-4-15(5-2)11-10-14-12-6-8-13(16-3)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3 |
InChI 键 |
XUCODAYOWPYRCL-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=CC=C(C=C1)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


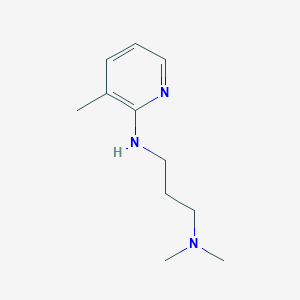
![4,4-Dimethyl-3-[(trimethylsilyl)oxy]pentan-2-one](/img/structure/B14377039.png)
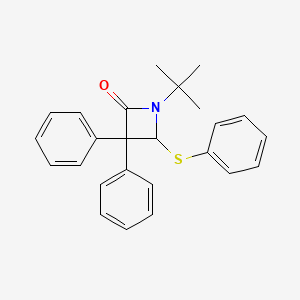
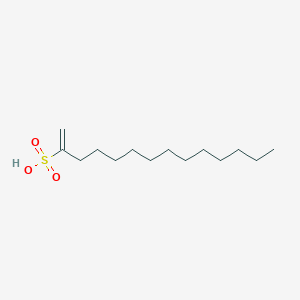
![1,1'-[Oxydi(4,1-phenylene)]bis[(4-chlorophenyl)ethane-1,2-dione]](/img/structure/B14377055.png)
![8-[(E)-Benzylideneamino]naphthalene-1-sulfonic acid](/img/structure/B14377056.png)
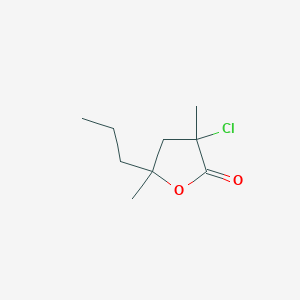
![4-[6-(4-Formylphenyl)hexa-1,3,5-trienyl]benzaldehyde](/img/structure/B14377066.png)
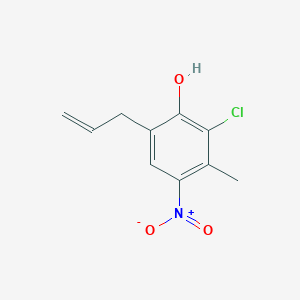
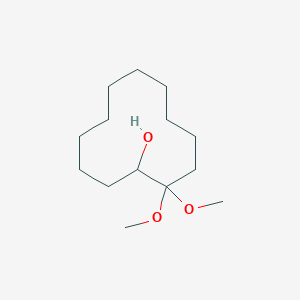
![Dimethyl(sulfanylidene)[(triphenylplumbyl)sulfanyl]-lambda~5~-arsane](/img/structure/B14377077.png)

